4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine

Übersicht

Beschreibung

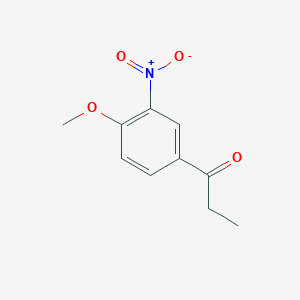

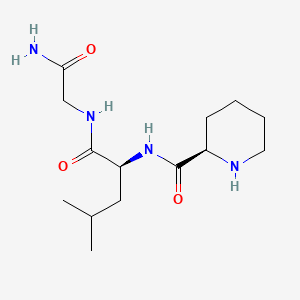

“4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine” is a chemical compound with the molecular formula C11H17N3O . It is also known by other names such as “4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” and "Piperidine, 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-" .

Synthesis Analysis

Oxadiazoles, which include the 1,2,4-oxadiazole in the compound , are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Molecular Structure Analysis

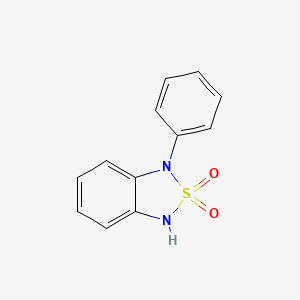

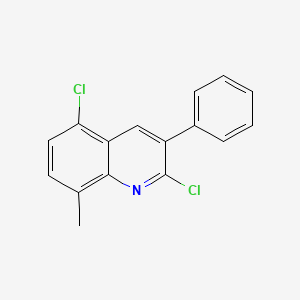

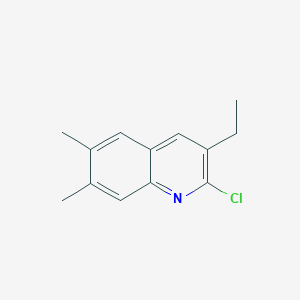

The molecular structure of “this compound” consists of a piperidine ring attached to a 1,2,4-oxadiazole ring, which in turn is attached to a cyclopropyl group . The average mass of the molecule is 207.272 Da, and the monoisotopic mass is 207.137161 Da .

Physical and Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . Its SMILES string representation is C1(C2=NC(C3CC3)=NO2)CCNCC1.Cl .

Wissenschaftliche Forschungsanwendungen

The 1,3,4-oxadiazole derivatives, including compounds like 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine, have garnered significant attention in medicinal chemistry due to their versatile pharmacological profiles. These compounds are recognized for their potent biological activities and have been extensively explored for their therapeutic potential across a wide range of diseases.

Therapeutic Potency and Applications

Research indicates that the 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle, exhibits a broad spectrum of bioactivities. The peculiar structural feature of this ring facilitates effective binding with various enzymes and receptors in biological systems, eliciting numerous weak interactions. This characteristic underpins the therapeutic value of 1,3,4-oxadiazole derivatives in treating diseases such as cancer, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, histamine-related disorders, parasitic infections, obesity, viral infections, and more (Verma et al., 2019; Nayak & Poojary, 2019; Bala, Kamboj, & Kumar, 2010).

Metal-Ion Sensing and Synthetic Routes

1,3,4-Oxadiazoles are not only significant in pharmacology but also in material science and organic electronics. Their potential in metal-ion sensing, due to high photoluminescent quantum yield, excellent thermal and chemical stability, and presence of potential coordination sites, highlights their application in developing chemosensors. Various synthetic strategies have been elaborated to optimize the synthesis and application of these compounds (Sharma, Om, & Sharma, 2022).

Antiparasitic Agents Development

The heterocyclic oxadiazole rings, including 1,2,4- and 1,3,4-oxadiazoles, have been identified as crucial scaffolds in the design and synthesis of new drugs to treat parasitic infections. These compounds demonstrate the potential for creating effective antiparasitic agents, underlining the versatility and significance of the oxadiazole core in drug development (Pitasse-Santos, Sueth-Santiago, & Lima, 2017).

Safety and Hazards

The compound “4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine” is classified under the GHS07 hazard class . It may cause skin irritation (H317) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Zukünftige Richtungen

Oxadiazoles, including the 1,2,4-oxadiazol in the compound , have shown potential for a wide range of applications . They have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . This suggests that “4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine” and similar compounds could have promising future applications in various fields.

Wirkmechanismus

Target of Action

The primary target of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine is the M1 muscarinic receptor . This receptor plays a crucial role in mediating the effects of acetylcholine, a neurotransmitter, in the central and peripheral nervous system.

Mode of Action

This compound acts as a functionally selective M1 partial agonist . This means it can bind to the M1 receptor and partially activate it, while also exhibiting antagonist properties in M2 and M3 muscarinic receptor assays . This dual action allows the compound to modulate the activity of these receptors in a nuanced manner.

Eigenschaften

IUPAC Name |

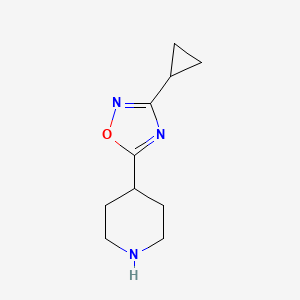

3-cyclopropyl-5-piperidin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-7(1)9-12-10(14-13-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHECXJALZCUWMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methanesulfonyl-2-[(2-methoxyphenyl)formamido]butanoic acid](/img/structure/B3363547.png)